3-甲基喹啉

描述

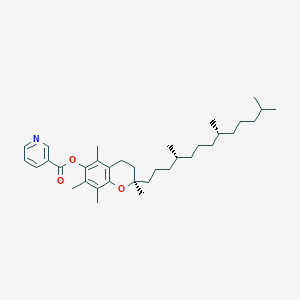

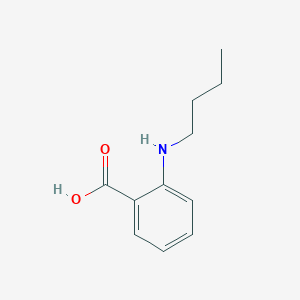

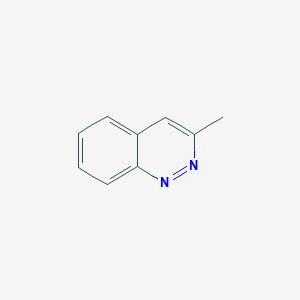

3-Methylcinnoline is a chemical compound with the molecular formula C9H8N2 and a molecular weight of 144.17 . It is used for research and development purposes and is not intended for medicinal or household use .

Synthesis Analysis

Methylation of 4-hydroxy-3-methylcinnoline gives two products, by alkylation at N-1 and N-2 . Quaternisation of 3-methylcinnoline with methyl iodide gives the 1- and 2-methiodides .Molecular Structure Analysis

The molecular structure of 3-Methylcinnoline consists of 9 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

3-Methylcinnoline has a melting point of 47-48 ºC, a boiling point of 280 ºC, and a density of 1.141 .科学研究应用

抗菌和抗真菌特性研究集中在新型喹啉-氨酯类化合物,其中3-甲基肉桂啉属于该类别,已经证明具有有希望的抗菌和抗真菌特性。某些衍生物已经显示出对特定菌株如枯草芽孢杆菌和金黄色葡萄球菌具有强大的抗菌活性,以及对白念珠菌具有显著的抗真菌活性。这使得这些衍生物成为新型抗菌和抗真菌药物的潜在候选者(Moussaoui et al., 2021)。

生物活性化合物分析和药物相似性通过GCMS分析,已经确定3-甲基喹啉为一种生物活性化合物,并且表现出药物相似性,符合利平斯基的五法则。其高生物利用度评分表明其在药物发现的进一步研究中具有潜力,特别是在通过研究其ADME(吸收、分布、代谢和排泄)和毒理学方面来提高新药物实体的成功率(Lenin et al., 2022)。

合成转化和功能化对喹啉衍生物的研究,包括3-甲基肉桂啉,揭示了它们作为高效荧光物质的潜力,广泛应用于生物化学和医学领域。这些衍生物正在被探索其作为抗氧化剂、辐射防护剂以及通过自由基途径进行功能化的能力,突显了它们在为各种生物系统创造敏感和选择性化合物方面的重要性(Aleksanyan & Hambardzumyan, 2013)。

不对称氢化催化剂3-甲基肉桂啉及其衍生物在不对称氢化中也起着关键作用,这是在手性药物成分生产中的一个关键过程。从这些化合物中衍生出的催化剂已经显示出优异的对映选择性和高催化活性,证明了它们在高效制备手性药物成分中的价值,这是制药行业中不可或缺的组成部分(Imamoto et al., 2012)。

作用机制

安全和危害

When handling 3-Methylcinnoline, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

3-Methylcinnoline has been used in the development of a new class of selective CBP/EP300-bromodomain (BRD) inhibitors . These inhibitors have shown promise in reducing the pro-inflammatory response by decreasing the secretion of IL-1β, MCP-1, IL-1α, and IL-6 from TNF-α-stimulated animals and inhibiting the migration of innate immune cells towards the draining lymph node . This suggests that 3-Methylcinnoline and its derivatives could have potential applications in the treatment of inflammatory and autoimmune disorders .

属性

IUPAC Name |

3-methylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-6-8-4-2-3-5-9(8)11-10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYRROMZZGLFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341755 | |

| Record name | 3-Methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17372-78-0 | |

| Record name | 3-Methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)